6-chloro-9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 6-chloro-9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15295795
InChI: InChI=1S/C21H19ClFNO3/c1-12-13(2)21(25)27-19-16(12)9-18(22)20-17(19)10-24(11-26-20)8-7-14-3-5-15(23)6-4-14/h3-6,9H,7-8,10-11H2,1-2H3
SMILES:
Molecular Formula: C21H19ClFNO3
Molecular Weight: 387.8 g/mol

6-chloro-9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

CAS No.:

Cat. No.: VC15295795

Molecular Formula: C21H19ClFNO3

Molecular Weight: 387.8 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one -

Specification

Molecular Formula C21H19ClFNO3
Molecular Weight 387.8 g/mol
IUPAC Name 6-chloro-9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Standard InChI InChI=1S/C21H19ClFNO3/c1-12-13(2)21(25)27-19-16(12)9-18(22)20-17(19)10-24(11-26-20)8-7-14-3-5-15(23)6-4-14/h3-6,9H,7-8,10-11H2,1-2H3
Standard InChI Key DHLDFEZMXGRKSE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)CCC4=CC=C(C=C4)F)C

Introduction

6-Chloro-9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one is a complex organic compound characterized by its unique chromeno-oxazinone core structure. This compound is of significant interest in both chemical and pharmaceutical research due to its potential biological activities and versatility in synthetic organic chemistry.

Key Features:

  • Molecular Formula: The compound's molecular formula is reported as C21H19ClFNO3, although there is a discrepancy with another source listing it as C19H15ClFNO3.

  • Molecular Weight: The molecular weight is approximately 399.9 g/mol, though another source suggests it is about 359.78 g/mol.

  • Structural Components: It includes a chloro group, a fluorophenyl ethyl substituent, and multiple methyl groups, contributing to its chemical reactivity and biological activity.

Biological Activities and Potential Applications

Research indicates that this compound exhibits potential biological activities, making it a candidate for further pharmacological studies and potential therapeutic applications. Its interactions with biological targets, such as enzymes or receptors, could lead to therapeutic effects.

Potential Applications:

  • Medicinal Chemistry: Its unique structure positions it for applications in medicinal chemistry, particularly in the development of new drugs.

  • Material Science: It also has potential uses in material science due to its chemical properties.

Comparison with Similar Compounds

Several compounds share structural similarities with 6-chloro-9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one. These include:

Compound NameMolecular FormulaUnique Features
6-Chloro-9-[2-(4-methoxyphenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-oneC22H22ClNO4Contains a methoxy group instead of a fluorophenyl group
2-(4-Fluorophenyl)-1-(2-methoxyphenyl)-ethanamineC16H18FNOSimpler structure with fewer substituents
1-(4-Fluorophenyl)-2-(methylamino)-propanoneC12H14FNODifferent functional groups leading to distinct biological activity

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